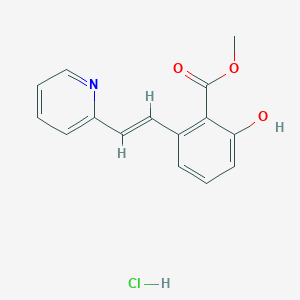

2-Hydroxy-6-(2-pyridin-2-yl-vinyl)-benzoic acid methyl ester

Description

2-Hydroxy-6-(2-pyridin-2-yl-vinyl)-benzoic acid methyl ester (CAS: 365542-31-0) is a synthetic organic compound with the molecular formula C₁₅H₁₄ClNO₃ and a molecular weight of 291.73 g/mol . Its structure features a benzoic acid methyl ester backbone substituted with a hydroxyl group at position 2 and a pyridin-2-yl-vinyl group at position 4.

Its synthesis likely follows multi-step protocols involving esterification and cross-coupling reactions, though detailed synthetic pathways remain unpublished .

Properties

IUPAC Name |

methyl 2-hydroxy-6-[(E)-2-pyridin-2-ylethenyl]benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3.ClH/c1-19-15(18)14-11(5-4-7-13(14)17)8-9-12-6-2-3-10-16-12;/h2-10,17H,1H3;1H/b9-8+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXWCKDXJMRJBN-HRNDJLQDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1O)C=CC2=CC=CC=N2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=CC=C1O)/C=C/C2=CC=CC=N2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(2-pyridin-2-yl-vinyl)-benzoic acid methyl ester typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzoic acid and 2-pyridinecarboxaldehyde.

Condensation Reaction: The key step involves a condensation reaction between 2-hydroxybenzoic acid and 2-pyridinecarboxaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate 2-Hydroxy-6-(2-pyridin-2-yl-vinyl)-benzoic acid.

Esterification: The intermediate is then subjected to esterification using methanol and a catalyst, such as sulfuric acid, to yield the final product, 2-Hydroxy-6-(2-pyridin-2-yl-vinyl)-benzoic acid methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-(2-pyridin-2-yl-vinyl)-benzoic acid methyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxy and pyridinyl vinyl groups, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with halogen or alkyl groups replacing the original functional groups.

Scientific Research Applications

Chemical Synthesis and Applications

1. Intermediate in Organic Synthesis

- This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile building block in organic chemistry.

2. Reaction Pathways

- The compound can undergo several chemical reactions, including:

- Oxidation : Can be oxidized to form carboxylic acids or ketones.

- Reduction : Reduction reactions can convert the ester group to an alcohol.

- Electrophilic Substitution : The aromatic rings can participate in substitution reactions, introducing various functional groups.

1. Enzyme Interactions

- Research indicates that 2-Hydroxy-6-(2-pyridin-2-yl-vinyl)-benzoic acid methyl ester may interact with enzymes involved in metabolic pathways, potentially influencing their activity and function .

2. Therapeutic Potential

- Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer properties. Its unique structure allows it to target specific biochemical pathways, which could lead to therapeutic applications .

Industrial Applications

1. Dyes and Pigments

- The compound is utilized in the production of specialty chemicals such as dyes and pigments due to its chromophoric properties. Its structural features enable it to impart color effectively, making it valuable in various industrial applications .

Case Studies

-

Anti-Cancer Research

- A study investigated the effects of related compounds on cancer cell lines, revealing that modifications in the pyridine moiety significantly impacted cytotoxicity and selectivity towards cancer cells. This suggests potential for further exploration of 2-Hydroxy-6-(2-pyridin-2-yl-vinyl)-benzoic acid methyl ester in cancer therapeutics.

- Enzyme Inhibition Studies

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(2-pyridin-2-yl-vinyl)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, its structural features allow it to interact with cellular membranes, influencing cell signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound’s uniqueness lies in its combination of a pyridine ring, hydroxyl group, and conjugated vinyl system. Below is a detailed comparison with structurally related compounds:

Substituted Pyridine Derivatives

2-Hydroxy-6-(2-pyridin-4-yl-ethyl)-benzoic acid methyl ester (CAS: 1171924-11-0)

- Molecular Formula: C₁₅H₁₅NO₃

- Molecular Weight : 257.28 g/mol

- Key Differences :

- Replaces the vinyl group with an ethyl linker.

- Pyridine ring is substituted at the 4-position instead of 2.

- Lacks the chlorine atom present in the target compound.

- Positional isomerism in the pyridine ring may alter binding affinity in biological systems .

2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid methyl ester (CAS: 1171921-63-3)

- Molecular Formula : C₂₀H₁₈O₃

- Molecular Weight : 306.36 g/mol

- Key Differences :

- Substitutes pyridine with a naphthalene ring.

- Ethyl linker instead of vinyl.

- Implications : The bulkier naphthalene group increases lipophilicity, which could enhance membrane permeability in drug design. However, the absence of pyridine limits coordination with metal ions .

Halogen- and Heterocycle-Substituted Analogs

2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl ester (CAS: 1171924-18-7)

- Molecular Formula : C₁₅H₁₃BrO₃S

- Molecular Weight : 357.23 g/mol

- Key Differences :

- Replaces pyridine with a brominated thiophene ring.

- Uses an ethyl ester instead of methyl.

- Implications : The bromine atom enhances electrophilicity, making it a candidate for Suzuki-Miyaura coupling reactions. The sulfur atom in thiophene may participate in unique charge-transfer interactions .

2-[2-(4-Bromo-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester

- Molecular Formula : C₁₆H₁₅BrO₃

- Key Differences :

- Substitutes pyridine with a bromophenyl group.

- Ethyl linker instead of vinyl.

- Implications : The bromophenyl group introduces halogen-bonding capabilities, which could improve binding to protein targets like kinases .

Hydroxyl-Rich Derivatives

2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-6-hydroxy-benzoic acid ethyl ester

- Molecular Formula : C₁₆H₁₄O₅

- Key Differences :

- Features three hydroxyl groups on the benzene and phenyl rings.

- Ethyl ester instead of methyl.

- Implications : Increased hydrophilicity and hydrogen-bonding capacity may enhance antioxidant activity but reduce bioavailability .

Data Table: Structural and Functional Comparison

Biological Activity

2-Hydroxy-6-(2-pyridin-2-yl-vinyl)-benzoic acid methyl ester (commonly referred to as the compound ) is a complex organic molecule with significant potential in various biological applications. This article delves into its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoic acid methyl ester core with a hydroxy group at the 2-position and a pyridin-2-yl-vinyl substituent at the 6-position. Its molecular formula is , with a molecular weight of approximately 257.29 g/mol. The unique structure contributes to its biological activity, particularly in enzyme interactions and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-Hydroxy-6-(2-pyridin-2-yl-vinyl)-benzoic acid methyl ester typically involves:

- Condensation Reaction : The reaction starts with commercially available 2-hydroxybenzoic acid and pyridine derivatives, using a base like sodium hydroxide.

- Esterification : The resultant compound undergoes esterification with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the methyl ester.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown that similar compounds can inhibit the growth of Candida albicans and Aspergillus niger, suggesting a potential role in treating infections caused by these pathogens .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of inflammatory diseases. This effect could be mediated through modulation of specific signaling pathways involved in inflammation .

The biological activity of 2-Hydroxy-6-(2-pyridin-2-yl-vinyl)-benzoic acid methyl ester is thought to involve:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of various enzymes involved in metabolic pathways. For example, it could interact with cyclooxygenases (COX) or lipoxygenases, enzymes pivotal in the inflammatory response.

- Receptor Binding : The pyridinyl moiety may facilitate binding to specific receptors, influencing cellular responses and potentially leading to therapeutic effects .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Antimicrobial Activity : In a comparative study, derivatives displayed varying degrees of effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL .

Compound MIC (µg/mL) Target Organism A 0.5 Staphylococcus aureus B 1.0 Escherichia coli C 4.0 Candida albicans - Anti-inflammatory Studies : A study on a related compound demonstrated significant reduction in TNF-alpha levels in human cell lines treated with varying concentrations of the ester, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-6-(2-pyridin-2-yl-vinyl)-benzoic acid methyl ester, and how can reaction conditions be optimized?

The synthesis involves two key steps: (1) esterification of the benzoic acid moiety and (2) introducing the pyridinyl-vinyl group via cross-coupling (e.g., Suzuki or Heck reactions). For esterification, acid-catalyzed methanol treatment under reflux is typical . For the vinyl-pyridinyl linkage, palladium-catalyzed coupling using 2-vinylpyridine derivatives is effective. Optimization includes controlling temperature (60–80°C), catalyst loading (1–5 mol%), and inert atmosphere . Monitor reaction progress via TLC or HPLC.

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., vinyl proton coupling constants and aromatic splitting patterns).

- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular weight (e.g., [M+H]+ ion at m/z 297.1004 for C₁₆H₁₃NO₃).

- HPLC-PDA: Assess purity (>95%) using C18 columns with methanol/water gradients .

- FT-IR: Detects ester carbonyl (~1700 cm⁻¹) and hydroxyl (~3400 cm⁻¹) stretches .

Q. How should the compound be stored to maintain stability, and what degradation products are observed under stress conditions?

Store at –20°C in amber vials under nitrogen to prevent hydrolysis of the ester group or photo-oxidation of the vinyl bond. Accelerated stability studies (40°C/75% RH for 4 weeks) show degradation into 2-hydroxybenzoic acid and pyridine derivatives. Use LC-MS to identify degradation pathways .

Advanced Research Questions

Q. What methodologies enable quantification of this compound in complex biological matrices (e.g., cellular lysates)?

A validated approach involves:

- Liquid-Liquid Extraction (LLE): Separate the ester from acidic metabolites using ethyl acetate at pH 7.4.

- Derivatization: Convert free acids to methyl esters with BF₃-methanol to avoid interference .

- GC-MS Quantification: Use selective ion monitoring (SIM) for m/z 297 (parent ion) and internal standards (e.g., deuterated analogs) . Limit of detection: 0.1 ng/mL.

Q. How do structural modifications (e.g., pyridinyl substitution or ester replacement) affect bioactivity in antioxidant assays?

- Pyridinyl Modifications: Replace 2-pyridinyl with 4-pyridinyl or quinolines. Assess radical scavenging (DPPH assay) and cellular ROS reduction (DCFH-DA assay). The 2-pyridinyl group shows higher electron-withdrawing effects, enhancing stability of phenolic radicals .

- Ester Replacement: Substitute methyl ester with ethyl or tert-butyl esters. Hydrolytic stability correlates with steric hindrance (t₁/₂: methyl < tert-butyl). Bioactivity drops with bulky esters due to reduced membrane permeability .

Q. How can contradictory solubility data (e.g., in DMSO vs. aqueous buffers) be resolved during formulation studies?

Contradictions arise from polymorphism or residual solvents. Standardize protocols:

- Dynamic Light Scattering (DLS): Measure particle size in PBS (pH 7.4) to detect aggregation.

- Thermogravimetric Analysis (TGA): Confirm solvent-free samples.

- Co-solvent Systems: Use 10% DMSO in PBS for in vitro assays. Solubility in pure DMSO is ~50 mg/mL; in aqueous buffers, <0.1 mg/mL .

Data Contradiction Analysis

Q. Why do UV-Vis spectra vary across studies, and how can this be mitigated?

Variations stem from solvent polarity (λmax shifts in methanol vs. acetonitrile) or pH-dependent tautomerism (phenolic OH deprotonation above pH 8). Standardize solvents (e.g., methanol) and pH (5.0–7.0) for consistency. Use molar extinction coefficients (ε ≈ 12,500 M⁻¹cm⁻¹ at 308 nm) for cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.